molecular formula C14H24N4O2 B1377673 tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate CAS No. 1443981-00-7

tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate

Cat. No. B1377673
M. Wt: 280.37 g/mol
InChI Key: ZLAWFJNUGWEVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” is a chemical compound with the molecular formula C14H24N4O2 . It contains a total of 45 bonds, including 21 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, and 5 aromatic bonds. The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 Triazole .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” includes a five-membered triazole ring and a six-membered cyclohexyl ring . The molecule also contains a carbamate group attached to a tert-butyl group .


Physical And Chemical Properties Analysis

The compound “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” has a molecular weight of 280.37 g/mol. It is available in powder form . The compound is stored at room temperature .

Scientific Research Applications

This compound has a CAS Number of 1443981-00-7 and a molecular weight of 280.37 g/mol . It’s not intended for human or veterinary use and is available for research use only.

One potential application of this compound is in the field of organic chemistry, specifically in the synthesis of N-Boc-protected anilines . This process typically involves a palladium-catalyzed reaction . The N-Boc-protected anilines produced through this method can be used in further chemical reactions to synthesize more complex organic compounds .

  • tert-Butyl carbamate : This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

  • Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate : This compound can be converted into spirocyclopropanated analogues of the insecticide Thiacloprid. It can also be transformed into spirocyclopropanated analogs of Imidacloprid .

  • Tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate : This compound is a versatile compound that can be used in a variety of synthetic and biological processes.

As always, handling and usage of such chemicals should be done by trained professionals in a controlled environment, following all safety protocols and guidelines. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

  • tert-Butyl carbamate : This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

  • Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate : This compound can be converted into spirocyclopropanated analogues of the insecticide Thiacloprid. It can also be transformed into spirocyclopropanated analogs of Imidacloprid .

  • Tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate : This compound is a versatile compound that can be used in a variety of synthetic and biological processes.

As always, handling and usage of such chemicals should be done by trained professionals in a controlled environment, following all safety protocols and guidelines. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Safety And Hazards

The safety and hazards associated with “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” include the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is not intended for human or veterinary use and is for research use only.

properties

IUPAC Name

tert-butyl N-[1-(cyclohexylmethyl)triazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAWFJNUGWEVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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